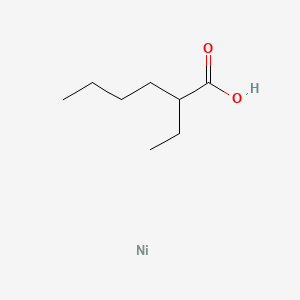

Nickel 2-ethylhexanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

7580-31-6 |

|---|---|

Molecular Formula |

C8H16NiO2 |

Molecular Weight |

202.90 g/mol |

IUPAC Name |

2-ethylhexanoic acid;nickel |

InChI |

InChI=1S/C8H16O2.Ni/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

InChI Key |

XRBQEYWBWZFUIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)O.[Ni] |

physical_description |

Liquid |

Related CAS |

7580-31-6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Nickel 2-Ethylhexanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nickel 2-ethylhexanoate (B8288628), with the chemical formula [CH₃(CH₂)₃CH(C₂H₅)CO₂]₂Ni, is an organometallic compound where nickel is in the +2 oxidation state. It is a nickel source soluble in organic solvents, making it a versatile precursor and catalyst in various chemical processes.[1] Its applications are diverse, ranging from its use as a catalyst in polymerization, hydrogenation, and oxidation reactions to being a component in fuel, a stabilizer for plastics, and a precursor for synthesizing nickel-based nanomaterials.[2][3][4][5] This guide provides a detailed overview of the common synthesis routes and characterization techniques for nickel 2-ethylhexanoate, presenting data in a structured format and visualizing key experimental workflows.

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. The choice of method often depends on the desired purity, yield, and available starting materials. The most common routes include the direct reaction of nickel metal with 2-ethylhexanoic acid and a metathesis reaction involving a nickel salt.

Direct Reaction Method

This method involves the direct reaction of finely powdered nickel with 2-ethylhexanoic acid, typically in the presence of a catalyst and an organic solvent. Air is sparged through the mixture to facilitate the oxidation of nickel.

-

A mixture of 50 grams (0.852 mole) of powdered nickel (3 to 7 microns particle size), 250 grams (1.724 moles) of 2-ethylhexanoic acid, a catalyst solution (10 grams of sodium nitrate (B79036) in 25 grams of water), and 170 grams of mineral spirits is prepared in a reaction vessel.[6]

-

The mixture is agitated and heated to 90-95°C.[6]

-

Air is sparged through the reaction mixture at a rate of 30 liters per hour for 16 hours while maintaining the temperature at 90-95°C.[6]

-

After the reaction period, the mixture is heated to 135°C under a vacuum to remove water.[6]

-

The final product is filtered and can be diluted with a solvent like mineral spirits to achieve the desired concentration.[6]

Metathesis Reaction Method

This is a two-step process that generally produces high yields. It involves the initial formation of an ammonium (B1175870) salt of 2-ethylhexanoic acid, which then reacts with a nickel salt (e.g., nickel chloride) in an aqueous solution. The desired this compound is then extracted using an organic solvent.[7][8]

Step 1: Formation of Ammonium 2-Ethylhexanoate

-

Add 252 g (1.747 moles) of 2-ethylhexanoic acid to a one-liter round-bottomed flask equipped with a mechanical stirrer.[8]

-

With continuous stirring, add 119 g (1.747 moles) of 25% ammonium hydroxide. The reaction is exothermic, and the temperature will spontaneously rise to around 60°C.[8]

-

Continue stirring the mixture for 45 minutes, allowing it to cool naturally to 25°C.[8]

Step 2: Formation and Extraction of this compound

-

Prepare a solution of nickel chloride by dissolving 259.6 g (1.092 moles) of NiCl₂·6H₂O in 180 g of water.[8]

-

Add the nickel chloride solution dropwise to the ammonium 2-ethylhexanoate solution with constant stirring. This reaction is typically carried out at a temperature of 20-30°C for 1-2 hours.[2]

-

The resulting this compound is then extracted using a suitable organic solvent. Solvents like benzene, chloroform, hexane, or petroleum ether can be used.[2][8] The optimal mass ratio of solvent to 2-ethylhexanoic acid is reported to be 1.3:1 for efficient extraction.[8]

Caption: Workflow for the metathesis synthesis of this compound.

Synthesis Data Summary

| Synthesis Method | Key Reactants | Temperature (°C) | Time | Yield (%) | Reference |

| Direct Reaction | Nickel Powder, 2-Ethylhexanoic Acid, NaNO₃ | 90 - 95 | 16 hours | Not specified | [6] |

| Metathesis Reaction | 2-Ethylhexanoic Acid, NH₄OH, NiCl₂·6H₂O | 20 - 65 | 1 - 2 hours | 89 - 98 | [7][8] |

Characterization of this compound

Once synthesized, the product must be characterized to confirm its identity, purity, and properties. Standard characterization involves determining its physicochemical properties and employing various analytical techniques.

Physicochemical Properties

The basic physical and chemical properties are the first step in characterization. This compound is typically a green, viscous liquid.[9]

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₀NiO₄ | [10] |

| Molar Mass | 345.1 g/mol | [10] |

| Density | 0.96 g/mL at 25 °C | [10] |

| Boiling Point | 327.2 °C (at 101,325 Pa) | [10] |

| Flash Point | > 230 °F (> 110 °C) | [10] |

| Solubility | Soluble in toluene, xylenes; slightly soluble in hexane; not miscible in water. | [3][9] |

Spectroscopic Characterization

Spectroscopic methods are essential for elucidating the molecular structure and confirming the presence of specific functional groups.

FTIR spectroscopy is used to identify the vibrational modes of the molecule. The spectrum of this compound is expected to show characteristic peaks for the carboxylate group coordinated to the nickel ion. While a specific spectrum for the nickel salt is not detailed in the provided results, the spectrum of the parent 2-ethylhexanoic acid shows a strong C=O stretching vibration for the carboxylic acid group.[11] In the salt, this is replaced by asymmetric and symmetric stretching vibrations of the COO⁻ group. For comparison, in tin 2-ethylhexanoate, a peak around 1710 cm⁻¹ corresponds to the C=O stretch of the free acid, while a band at 1538 cm⁻¹ is characteristic of the coordinated carboxylate group (COO-Sn).[12] A similar shift would be expected for the nickel salt.

-

Place a small drop of the viscous this compound sample directly onto the ATR crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the clean, empty ATR crystal before running the sample.

-

The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition behavior of the compound.[13]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It provides information on decomposition temperatures and the composition of the final residue.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It can detect phase transitions such as melting, crystallization, and decomposition.[13] For other nickel complexes, DSC has been used to identify sharp exothermic peaks corresponding to decomposition.[14]

-

Place a small, accurately weighed sample (typically 5-10 mg) into an inert crucible (e.g., alumina).

-

Place the crucible into the TGA/DSC instrument.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

Structural Analysis

XRD is a powerful technique for determining the crystallinity of a material.[15] While this compound is often used as an amorphous or semi-solid material, XRD can be employed to check for any crystalline phases. It is also extensively used to characterize the crystalline products, such as nickel nanoparticles, that are synthesized using this compound as a precursor.[16][17]

-

A small amount of the sample is placed on a sample holder.

-

The sample is irradiated with monochromatic X-rays of a known wavelength (e.g., Cu Kα).

-

A detector measures the intensity of the diffracted X-rays at various angles (2θ).

-

The resulting diffractogram (intensity vs. 2θ) can be used to identify crystalline phases by comparing the peak positions to standard databases.

Caption: General workflow for the characterization of this compound.

Conclusion

This guide has outlined the primary synthesis routes and a suite of essential characterization techniques for this compound. The metathesis reaction offers a high-yield pathway to the compound, while direct reaction provides an alternative. A thorough characterization, combining physicochemical measurements, spectroscopy, thermal analysis, and structural analysis, is crucial for confirming the product's identity and purity. The detailed protocols and structured data presented herein serve as a valuable resource for researchers and professionals working with this important organonickel compound.

References

- 1. americanelements.com [americanelements.com]

- 2. RU2612220C1 - Method of producing this compound - Google Patents [patents.google.com]

- 3. This compound | 4454-16-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of Nickel 2‑Ethylhexanoate, a Precursor of Cracking Catalysts for Heavy Hydrocarbon Feedstocks - ProQuest [proquest.com]

- 9. Nickel bis(2-ethylhexanoate) | C16H30NiO4 | CID 107553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. Hexanoic acid, 2-ethyl- [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thermal Analysis | Materials Research Institute [mri.psu.edu]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 17. researchgate.net [researchgate.net]

Physical and chemical properties of Nickel(II) 2-ethylhexanoate

An In-depth Technical Guide to Nickel(II) 2-ethylhexanoate (B8288628)

Introduction

Nickel(II) 2-ethylhexanoate is an organometallic compound with significant applications in various chemical industries. It serves as a catalyst in polymerization, oxidation, and hydrogenation reactions, and as an adhesion promoter and stabilizer.[1][2] Its utility in facilitating complex organic syntheses has also drawn attention from the pharmaceutical sector, where nickel-based catalysts are increasingly explored to accelerate drug discovery.[3][4] This document provides a comprehensive overview of the physical and chemical properties of Nickel(II) 2-ethylhexanoate, detailed experimental protocols for its synthesis, and a summary of its known applications and safety information, tailored for researchers, scientists, and drug development professionals.

Physical Properties

Nickel(II) 2-ethylhexanoate is typically a green, viscous liquid.[5] It is characterized by its solubility in organic solvents and low miscibility with water.[1][5] The quantitative physical properties are summarized in the table below.

| Property | Value | Source |

| Appearance | Viscous liquid | [6][7] |

| Color | Green / Colorless to pale yellow | [1][5] |

| Density | 0.96 g/mL at 25 °C | [6][8] |

| Specific Gravity | 1.08 | [6] |

| Boiling Point | 327.2 °C at 101,325 Pa / 228 °C at 760 mmHg | [1][6] |

| Flash Point | 68.3 °C (closed cup) / >110 °C / 116.6 °C | [1][6][8] |

| Solubility | Soluble in organic solvents, slightly soluble/not miscible in water | [1][5] |

Chemical Properties

The chemical identity of Nickel(II) 2-ethylhexanoate is defined by several key identifiers and structural formulas.

| Property | Value | Source |

| Molecular Formula | C16H30NiO4 | [5][6] |

| Molecular Weight | 345.10 g/mol | [5][8] |

| Linear Formula | [CH3(CH2)3CH(C2H5)CO2]2Ni | [8] |

| CAS Number | 4454-16-4 | [5][9] |

| SMILES String | CCCCC(CC)C(=O)O[Ni]OC(=O)C(CC)CCCC | [8] |

| InChI | 1S/2C8H16O2.Ni/c21-3-5-6-7(4-2)8(9)10;/h27H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | [8] |

| InChI Key | UVPKUTPZWFHAHY-UHFFFAOYSA-L | [8] |

Experimental Protocols: Synthesis

The synthesis of Nickel(II) 2-ethylhexanoate can be achieved through several methods. Below are two detailed protocols derived from the literature.

Method 1: Direct Reaction of Nickel Powder

This method involves the direct reaction of metallic nickel with 2-ethylhexanoic acid in the presence of a catalyst.

Materials:

-

Nickel powder (50 g, 0.852 mole, particle size 3-7 microns)

-

2-ethylhexanoic acid (250 g, 1.724 moles)

-

Catalyst solution: Sodium nitrate (B79036) (10 g) dissolved in water (25 g)

-

Mineral spirits (170 g)

Procedure:

-

Combine the nickel powder, 2-ethylhexanoic acid, catalyst solution, and mineral spirits in a reaction vessel.

-

Agitate the mixture and heat to 95°C.

-

Maintain the reaction temperature at 90-95°C for 16 hours while sparging with air at a rate of 30 liters per hour.

-

After 16 hours, heat the mixture to 135°C under vacuum to remove water.

-

Filter the reaction product and dilute it with additional mineral spirits to obtain the final solution.[10]

Method 2: Two-Stage Reaction via Ammonium (B1175870) Salt

This method involves the initial formation of an ammonium salt of 2-ethylhexanoic acid, followed by a reaction with a nickel salt.[11][12] This process is often preferred as it can lead to higher product yields (89-98%) and simplifies the process.[11][12]

Stage 1: Formation of Ammonium 2-ethylhexanoate

-

React 2-ethylhexanoic acid with an equimolecular amount of an aqueous ammonia (B1221849) solution.

-

Maintain the reaction temperature between 20-65°C for 20-60 minutes to form the water-soluble ammonium 2-ethylhexanoate.[12]

Stage 2: Formation of Nickel(II) 2-ethylhexanoate

-

Prepare an aqueous solution of Nickel(II) chloride (NiCl₂).

-

Add the NiCl₂ solution to the ammonium 2-ethylhexanoate solution. The reaction is typically carried out at 20-30°C for 1-2 hours.[12]

-

The resulting Nickel(II) 2-ethylhexanoate is then extracted using an organic solvent such as benzene, hexane, chloroform, or petroleum ether.[12]

Below is a workflow diagram illustrating the two-stage synthesis protocol.

Caption: Workflow for the two-stage synthesis of Nickel(II) 2-ethylhexanoate.

Applications in Research and Drug Development

Nickel(II) 2-ethylhexanoate is primarily used as a catalyst. Its applications include:

-

Polymerization: It acts as a catalyst in the production of polymers like polyurethane foams.[1]

-

Organic Synthesis: In the context of drug development, nickel-based catalysts are gaining popularity as a more abundant and cost-effective alternative to palladium for cross-coupling reactions.[3] These reactions are fundamental for creating the complex, three-dimensional molecular structures often required for effective pharmaceuticals.[3][4] While specific signaling pathways involving this exact compound are not detailed in the provided search results, its role as a precursor or catalyst in synthesizing biologically active molecules is a key area of interest.

Safety and Toxicological Information

Nickel(II) 2-ethylhexanoate is associated with significant health hazards, primarily driven by the Ni²⁺ ion.[13] It is classified as a hazardous substance.

Hazard Classifications:

-

Carcinogenicity: May cause cancer by inhalation (Category 1A/1B).[5][8][14]

-

Mutagenicity: Suspected of causing genetic defects (Category 2).[5][8]

-

Reproductive Toxicity: May damage fertility or the unborn child (Category 1B).[5][8][14]

-

Sensitization: May cause allergy or asthma symptoms if inhaled (Respiratory Sensitizer, Category 1) and may cause an allergic skin reaction (Skin Sensitizer, Category 1).[5][8][15]

-

Target Organ Toxicity: Causes damage to organs through prolonged or repeated exposure (STOT RE 1).[8][15]

-

Aquatic Hazard: Very toxic to aquatic life with long-lasting effects (Aquatic Chronic 1).[6][8][15]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area.[15]

-

Wear suitable protective clothing, gloves (inspected prior to use), and eye/face protection (tightly fitting safety goggles).[6][15]

-

In case of inadequate ventilation, wear respiratory protection (e.g., type P3 respirator cartridges).[8][15]

-

Avoid contact with skin and eyes, and avoid inhalation of mist, gas, or vapors.[15]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like oxidizing agents.[14][15]

This information underscores the need for strict adherence to safety protocols when handling this compound in a laboratory or industrial setting.

References

- 1. lookchem.com [lookchem.com]

- 2. americanelements.com [americanelements.com]

- 3. Accelerating drug discovery with a nickel-based catalyst | Drug Discovery News [drugdiscoverynews.com]

- 4. news-medical.net [news-medical.net]

- 5. Nickel bis(2-ethylhexanoate) | C16H30NiO4 | CID 107553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Nickel(II) 2-ethylhexanoate, 78% in 2-ethylhexanoic acid (… [cymitquimica.com]

- 8. 2-乙基己酸镍 78% (in 2-Ethylhexanoic acid) | Sigma-Aldrich [sigmaaldrich.com]

- 9. strem.com [strem.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. RU2612220C1 - Method of producing nickel 2-ethylhexanoate - Google Patents [patents.google.com]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to CAS 4454-16-4: Nickel(II) 2-ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) 2-ethylhexanoate (B8288628) (CAS 4454-16-4), also known as nickel octoate, is an organonickel compound with significant applications in industrial chemistry. While not a frontline catalyst in pharmaceutical synthesis, its role as a precursor for catalytically active nickel species and its use in polymerization and hydrogenation reactions make it a compound of interest. This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, established applications, and safety information, alongside a contextual discussion of the broader role of nickel catalysis in modern drug discovery.

Chemical and Physical Properties

Nickel(II) 2-ethylhexanoate is a green, viscous liquid at room temperature. It is soluble in nonpolar organic solvents, a property attributable to the lipophilic nature of the 2-ethylhexanoate ligands. This solubility is a key factor in its utility in various organic media.

Table 1: Physical and Chemical Properties of Nickel(II) 2-ethylhexanoate

| Property | Value | Reference(s) |

| CAS Number | 4454-16-4 | [1] |

| Molecular Formula | C₁₆H₃₀NiO₄ | [1][2] |

| Molecular Weight | 345.10 g/mol | [2] |

| Appearance | Green, viscous liquid | [1] |

| Density | ~0.96 g/mL at 25 °C | [2] |

| Solubility | Soluble in organic solvents | [3] |

| Flash Point | 68.3 °C (154.9 °F) - closed cup | [2] |

Synthesis of Nickel(II) 2-ethylhexanoate

The synthesis of Nickel(II) 2-ethylhexanoate can be achieved through several methods. A common laboratory and industrial-scale synthesis involves the reaction of a nickel(II) salt with 2-ethylhexanoic acid.

Experimental Protocol: Synthesis from Nickel(II) Salt and 2-Ethylhexanoic Acid

Materials:

-

Nickel(II) salt (e.g., Nickel(II) chloride hexahydrate, NiCl₂·6H₂O)

-

2-Ethylhexanoic acid

-

Aqueous ammonia (B1221849)

-

Organic solvent for extraction (e.g., hexane, toluene)

-

Water

Procedure:

-

Formation of Ammonium (B1175870) 2-ethylhexanoate: In a reaction vessel, 2-ethylhexanoic acid is reacted with an equimolar amount of aqueous ammonia in an aqueous phase. The reaction is typically stirred at a temperature between 20-65°C for 20-60 minutes to form the water-soluble ammonium 2-ethylhexanoate.[4][5]

-

Precipitation of Nickel(II) 2-ethylhexanoate: An aqueous solution of a nickel(II) salt (e.g., NiCl₂) is added to the ammonium 2-ethylhexanoate solution. This results in a double displacement reaction, precipitating the water-insoluble Nickel(II) 2-ethylhexanoate.[4][5]

-

Extraction and Isolation: The resulting Nickel(II) 2-ethylhexanoate is extracted from the aqueous phase using a suitable organic solvent.[4][5] The organic layer is then separated, and the solvent is removed under reduced pressure to yield the final product. The yield of this process is reported to be between 89-98%, depending on the specific reaction conditions.[4]

Applications in Chemical Synthesis

The primary utility of Nickel(II) 2-ethylhexanoate in synthesis is as a catalyst or, more commonly, as a precursor to more active catalytic species.

Precursor for Nanoparticle Catalysts

Nickel(II) 2-ethylhexanoate is a well-established precursor for the synthesis of nickel nanoparticles.[6][7][8] These nanoparticles are catalytically active in a variety of transformations, including hydrogenation reactions.[8]

Experimental Protocol: Synthesis of Nickel Nanoparticles

Materials:

-

Nickel(II) 2-ethylhexanoate

-

High-boiling point organic solvent (e.g., liquid paraffin)[6]

-

Surfactant/stabilizer (optional)

Procedure:

-

A solution of Nickel(II) 2-ethylhexanoate in a high-boiling point organic solvent is prepared.

-

A strong reducing agent is introduced to the solution. The reaction can be promoted by methods such as sonication.[6]

-

The reduction of the Ni(II) salt leads to the formation of nickel nanoparticles. These can be isolated and used as catalysts in subsequent reactions.

Industrial Catalysis

Nickel(II) 2-ethylhexanoate is used in Ziegler-type catalysts for large-scale industrial hydrogenations, such as in the production of styrenic block copolymers.[9] It also finds application as a catalyst in polymerization reactions.[10]

Relevance to Drug Discovery and Development: A Broader Perspective

While direct applications of Nickel(II) 2-ethylhexanoate in pharmaceutical synthesis are not widely reported in the literature, the field of nickel catalysis is of immense importance to drug discovery and development.[11] Nickel catalysts are increasingly favored over palladium for cross-coupling reactions due to nickel's lower cost and unique reactivity.[11] These reactions are fundamental for the construction of the complex molecular architectures found in many modern pharmaceuticals.

Common nickel-catalyzed reactions in drug discovery include:

-

C-C Bond Formation: Suzuki-Miyaura, Negishi, and other cross-coupling reactions to form biaryl and alkyl-aryl structures.

-

C-N Bond Formation: Buchwald-Hartwig amination and related reactions to synthesize anilines and other nitrogen-containing heterocycles.

-

Carboxylation Reactions: The introduction of carboxylic acid moieties, which are common functional groups in drug molecules.[12]

These reactions typically employ well-defined nickel(0) or nickel(II) complexes with specific phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to control reactivity and selectivity.

Safety and Handling

Nickel(II) 2-ethylhexanoate is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

Table 2: GHS Hazard Information for Nickel(II) 2-ethylhexanoate

| Hazard Statement | Code | Description |

| Skin Sensitization | H317 | May cause an allergic skin reaction. |

| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects. |

| Carcinogenicity | H350 | May cause cancer. |

| Reproductive Toxicity | H360 | May damage fertility or the unborn child. |

| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Causes damage to organs through prolonged or repeated exposure. |

| Hazardous to the Aquatic Environment (Chronic) | H410 | Very toxic to aquatic life with long lasting effects. |

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13][14]

-

Avoid inhalation of vapors and contact with skin and eyes.[13]

-

Store in a tightly sealed container in a cool, dry place.[15]

-

Dispose of waste in accordance with local, state, and federal regulations.[13]

Spectroscopic Data

Conclusion

Nickel(II) 2-ethylhexanoate (CAS 4454-16-4) is a valuable compound in the realm of industrial chemistry, primarily serving as a catalyst for polymerization and hydrogenation, and as a convenient precursor for catalytically active nickel nanoparticles. While its direct application in the nuanced and highly selective world of pharmaceutical synthesis is not well-documented, an understanding of its properties and reactivity is beneficial for chemists working with nickel-based systems. For drug discovery and development professionals, the broader context of nickel catalysis, particularly in cross-coupling reactions, remains a vibrant and rapidly evolving field, offering powerful tools for the synthesis of novel therapeutic agents. As the demand for more economical and sustainable synthetic methods grows, the role of nickel catalysts in all areas of chemistry is set to expand.

References

- 1. Nickel bis(2-ethylhexanoate) | C16H30NiO4 | CID 107553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-乙基己酸镍 78% (in 2-Ethylhexanoic acid) | Sigma-Aldrich [sigmaaldrich.com]

- 3. biofuranchem.com [biofuranchem.com]

- 4. researchgate.net [researchgate.net]

- 5. RU2612220C1 - Method of producing nickel 2-ethylhexanoate - Google Patents [patents.google.com]

- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 7. Synthesis of Nickel Nanoparticles by Reduction of a Organometallic Precursor with Hydrogen – TechConnect Briefs [briefs.techconnect.org]

- 8. Nickel(ii) and nickel(0) complexes as precursors of nickel nanoparticles for the catalytic hydrogenation of benzonitrile - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Nickel Complex Innovations Streamlines Drug Development [pharmaadvancement.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. utsi.edu [utsi.edu]

- 16. Five-coordinate nickel(ii) complexes with carboxylate anions and derivatives of 1,5,9-triazacyclododec-1-ene: structural and 1H NMR spectroscopic studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. epublications.marquette.edu [epublications.marquette.edu]

- 19. Two-Dimensional (1)H NMR Studies on Octahedral Nickel(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Characterization of selected organometallic compounds by electrospray ionization‐ and matrix‐assisted laser desorption/ionization‐mass spectrometry using different types of instruments: Possibilities and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. web.uvic.ca [web.uvic.ca]

- 22. researchgate.net [researchgate.net]

- 23. holcapek.upce.cz [holcapek.upce.cz]

- 24. web.uvic.ca [web.uvic.ca]

Nickel 2-ethylhexanoate molecular structure and formula

An In-depth Technical Guide to Nickel(II) 2-Ethylhexanoate (B8288628)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of Nickel(II) 2-ethylhexanoate. It also details experimental protocols for its synthesis, offering valuable information for professionals in research and development.

Molecular Structure and Formula

Nickel(II) 2-ethylhexanoate is a coordination complex consisting of a central nickel ion in the +2 oxidation state bonded to two 2-ethylhexanoate ligands.[1] The 2-ethylhexanoate is a carboxylate derived from 2-ethylhexanoic acid.

Molecular Formula: C₁₆H₃₀NiO₄[1][2][3]

Chemical Structure:

The structure features a central Nickel(II) ion (Ni²⁺) coordinated to the carboxylate groups of two 2-ethylhexanoate anions. Each 2-ethylhexanoate ligand is chiral, containing a stereocenter at the second carbon atom of the hexanoate (B1226103) chain.

Synonyms:

-

Nickel bis(2-ethylhexanoate)[1]

-

2-Ethylhexanoic acid, nickel salt[2]

-

Nickel(2+) bis(2-ethylhexanoate)[2]

-

Hexanoic acid, 2-ethyl-, nickel(2+) salt[1]

Physicochemical Properties

A summary of the key physicochemical properties of Nickel(II) 2-ethylhexanoate is presented in the table below. The data has been compiled from various sources.

| Property | Value | Source(s) |

| Molecular Weight | 345.10 g/mol | [2][4] |

| 345.13 g/mol | [3][5] | |

| CAS Number | 4454-16-4 | [1][3][6] |

| 7580-31-6 | [2] | |

| Appearance | Green and viscous liquid | [1] |

| Viscous liquid | [5] | |

| Density | 0.96 g/mL at 25 °C | [4][7][8] |

| Boiling Point | 228 °C at 760 mmHg | [2] |

| Flash Point | 116.6 °C | [2] |

| 68.3 °C (closed cup) | [4] | |

| Vapor Pressure | 0.027 mmHg at 25°C | [2] |

| Solubility | Soluble in organic solvents like toluene (B28343) and xylenes. Slightly soluble in hexane (B92381) and water. | [2][8] |

Experimental Protocols: Synthesis of Nickel(II) 2-Ethylhexanoate

Two distinct methods for the synthesis of Nickel(II) 2-ethylhexanoate are detailed below.

Synthesis from Nickel Powder

This method involves the direct reaction of nickel powder with 2-ethylhexanoic acid in the presence of a catalyst and air.

Materials:

-

Nickel powder (particle size 3 to 7 microns)

-

2-Ethylhexanoic acid

-

Sodium nitrate (B79036) (catalyst)

-

Mineral spirits

-

Water

Procedure:

-

A mixture of 50 grams of powdered nickel, 250 grams of 2-ethylhexanoic acid, and 170 grams of mineral spirits is prepared.[9]

-

A catalyst solution is made by dissolving 10 grams of sodium nitrate in 25 grams of water.[9]

-

The catalyst solution is added to the nickel mixture.[9]

-

The reaction mixture is agitated and heated to 90-95°C for 16 hours while being sparged with air at a rate of 30 liters per hour.[9]

-

After the reaction, the mixture is heated to 135°C under a vacuum to remove water.[9]

-

The final product is filtered and diluted with mineral spirits to obtain a solution of nickel 2-ethylhexanoate.[9]

Synthesis from Nickel Chloride

This two-stage method involves the formation of an ammonium (B1175870) salt of 2-ethylhexanoic acid followed by a reaction with nickel chloride.[10]

Materials:

-

2-Ethylhexanoic acid

-

Aqueous ammonia (B1221849)

-

Nickel chloride (NiCl₂·6H₂O)

-

Organic solvent (e.g., benzene, hexane, chloroform)

-

Water

Procedure:

Stage 1: Formation of Ammonium 2-ethylhexanoate

-

2-Ethylhexanoic acid is reacted with an equimolecular ratio of aqueous ammonia in an aqueous phase.[10][11]

-

The reaction is carried out at a temperature of 20-65°C for 20-60 minutes with stirring.[10][11]

Stage 2: Formation of Nickel(II) 2-ethylhexanoate

-

An aqueous solution of nickel chloride is added dropwise to the solution of ammonium 2-ethylhexanoate with constant stirring.[11] The reaction is maintained at a temperature of 20-30°C for 1-2 hours.[11]

-

The resulting Nickel(II) 2-ethylhexanoate is extracted using an organic solvent.[10][11]

Diagrams

Caption: Synthesis workflow of Nickel(II) 2-ethylhexanoate from Nickel Chloride.

This guide provides foundational technical information for professionals working with Nickel(II) 2-ethylhexanoate. For further details on safety and handling, it is recommended to consult the relevant material safety data sheets.

References

- 1. Nickel bis(2-ethylhexanoate) | C16H30NiO4 | CID 107553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. strem.com [strem.com]

- 4. 2-乙基己酸镍 78% (in 2-Ethylhexanoic acid) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Nickel(II) 2-ethylhexanoate, 78% in 2-ethylhexanoic acid (… [cymitquimica.com]

- 6. americanelements.com [americanelements.com]

- 7. chembk.com [chembk.com]

- 8. This compound | 4454-16-4 [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. RU2612220C1 - Method of producing this compound - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Solubility of Nickel 2-Ethylhexanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of nickel 2-ethylhexanoate (B8288628) in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide synthesizes available qualitative information and data on analogous metal 2-ethylhexanoates to provide a comparative context. Additionally, a detailed, generalized experimental protocol for determining the solubility of viscous organometallic compounds is presented, along with a visual workflow to guide researchers in their experimental design.

Introduction to Nickel 2-Ethylhexanoate

This compound, an organometallic compound, serves as a versatile catalyst and precursor in numerous chemical processes. Its efficacy in these applications is often contingent on its solubility in organic media. This guide aims to consolidate the existing knowledge on its solubility profile to aid researchers in solvent selection and experimental setup.

Solubility Data

Table 1: Qualitative Solubility of this compound and Analogous Compounds in Organic Solvents

| Compound | Solvent | Solubility | Source(s) |

| This compound | General Organic Solvents | Soluble | [1] |

| Toluene | Soluble | ||

| Xylenes | Soluble | ||

| Hexane | Slightly Soluble | ||

| Benzene | Soluble (used for extraction) | ||

| Chloroform | Soluble (used for extraction) | ||

| Petroleum Ether | Soluble (used for extraction) | ||

| Gasoline Fractions | Soluble (used for extraction) | ||

| Cobalt (II) 2-Ethylhexanoate | General Organic Solvents | Miscible | [3] |

| Aliphatic Hydrocarbons | Soluble | [4] | |

| Aromatic Hydrocarbons | Soluble | [4] | |

| Ethanol | Soluble | [4] | |

| Acetone | Soluble | [4] | |

| Copper (II) 2-Ethylhexanoate | General Organic Solvents | Soluble | [1][5] |

| Nonpolar Organic Solvents | High Solubility | [6] |

Note: "Soluble" and "Miscible" are qualitative terms reported in the cited sources. Specific quantitative values (e.g., g/100 mL) were not provided.

Water Solubility: The solubility of this compound in water has been reported as 110 mg/L at 30°C.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a viscous liquid like this compound in an organic solvent. This method is based on the principle of gravimetric analysis of a saturated solution.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or pre-weighed beaker

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The exact amount is not critical, but there must be undissolved solute present after equilibration.

-

Add a known volume of the organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution becomes saturated.

-

-

Sample Collection:

-

After equilibration, cease agitation and allow the undissolved solute to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pipette fitted with a syringe filter to remove any suspended particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish or beaker.

-

Record the exact volume of the solution transferred.

-

Carefully evaporate the solvent under a fume hood. Gentle heating may be applied if the solvent is not highly volatile, but care must be taken to avoid decomposition of the solute.

-

Once the solvent is evaporated, place the dish or beaker in a drying oven at a temperature below the decomposition point of this compound, or in a vacuum desiccator, until a constant weight is achieved.

-

Record the final weight of the dish/beaker containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/beaker from the final weight.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions:

-

Always work in a well-ventilated area, preferably a fume hood, when handling organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

This technical guide provides a summary of the available information on the solubility of this compound in organic solvents. While quantitative data is sparse, the qualitative evidence consistently indicates good solubility in a range of common organic solvents. The provided experimental protocol offers a robust framework for researchers to quantitatively determine the solubility in their specific systems of interest, thereby facilitating more precise and effective use of this important organometallic compound.

References

- 1. americanelements.com [americanelements.com]

- 2. americanelements.com [americanelements.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CAS 149-11-1: Copper(II) 2-ethylhexanoate | CymitQuimica [cymitquimica.com]

- 6. Copper 2-ethylhexanoate | 22221-10-9 | Benchchem [benchchem.com]

Thermal Stability and Decomposition of Nickel 2-ethylhexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel 2-ethylhexanoate (B8288628), an organometallic compound with the chemical formula Ni(C₈H₁₅O₂)₂, is a versatile chemical used in various industrial applications, including as a catalyst, a fuel additive, and a stabilizer for plastics.[1] Its thermal stability and decomposition behavior are critical parameters for its safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the available information on the thermal stability and decomposition of Nickel 2-ethylhexanoate, including data from analogous compounds to infer its behavior in the absence of specific experimental data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₀NiO₄ | |

| Molecular Weight | 345.10 g/mol | |

| Appearance | Green and viscous liquid | [2] |

| Density | 0.96 g/mL at 25 °C | |

| Flash Point | 68.3 °C (closed cup) | |

| Solubility | Soluble in organic solvents, not miscible in water | [1][2] |

Thermal Decomposition of Nickel Carboxylates: An Overview

The thermal decomposition of metal carboxylates, including nickel salts, generally proceeds through a multi-stage process. The initial stage often involves the loss of any hydrated water molecules. This is followed by the decomposition of the anhydrous salt, which typically involves decarboxylation, leading to the formation of a metal oxide.[3] In some cases, the decomposition can result in the formation of the pure metal or a mixture of metal and metal oxide, depending on the atmosphere (e.g., inert, oxidizing, or reducing).[4] The gaseous byproducts of the decomposition of nickel carboxylates commonly include carbon dioxide (CO₂) and carbon monoxide (CO).[4]

Thermal Analysis of Nickel Hexanoate (B1226103): A Close Analog

The thermal analysis of Nickel(II) hexanoate was performed to understand its decomposition kinetics. The study revealed a decomposition process that results in the formation of nickel(II) oxide as the final residual product.[5]

Thermogravimetric and Differential Thermal Analysis (TGA/DTA) Data

The key thermal decomposition stages for Nickel(II) hexanoate are summarized in Table 2. The analysis indicates a primary degradation step associated with the decomposition of the hexanoate molecules.[5]

Table 2: TGA and DTA Data for the Thermal Decomposition of Nickel(II) Hexanoate [5]

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) | Weight Loss (%) | Proposed Process |

| 1 | Not Specified | Not Specified | Not Specified | Release of terminal methyl groups |

| 2 | Not Specified | Not Specified | Not Specified | Decomposition of hexanoate molecules to form nickel carbonate |

| 3 | Not Specified | Not Specified | Not Specified | Formation of Nickel(II) oxide |

Note: The original source did not provide specific temperature ranges or weight loss percentages for each distinct stage but described the overall process.

Experimental Protocols

To ensure reproducibility and accuracy in thermal analysis, detailed experimental protocols are crucial. The following section outlines a general methodology for conducting TGA and DSC analyses on metal carboxylates, based on standard practices in the field.[3][6]

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and rate of weight change of a material as a function of temperature or time in a controlled atmosphere.

Apparatus: A thermogravimetric analyzer.

Procedure:

-

A small, accurately weighed sample (typically 5-10 mg) of the this compound is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in the TGA furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 800 °C).

-

A controlled atmosphere is maintained throughout the experiment (e.g., flowing nitrogen for an inert atmosphere or air for an oxidizing atmosphere) at a constant flow rate (e.g., 50 mL/min).

-

The weight of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve, rate of weight loss vs. temperature) are analyzed to identify decomposition temperatures and corresponding weight losses.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Apparatus: A differential scanning calorimeter.

Procedure:

-

A small, accurately weighed sample (typically 2-5 mg) of the this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

A controlled atmosphere (e.g., flowing nitrogen) is maintained.

-

The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

The resulting DSC curve is analyzed to identify endothermic (e.g., melting, boiling) and exothermic (e.g., decomposition, crystallization) events and to quantify the enthalpy changes associated with these transitions.

Visualizing the Experimental Workflow

The logical flow of a typical thermal analysis experiment can be visualized using a diagram.

Caption: Workflow for Thermal Analysis of this compound.

Proposed Decomposition Pathway

Based on the decomposition of other nickel carboxylates, a plausible decomposition pathway for this compound in an inert atmosphere is proposed. The initial step is the cleavage of the nickel-oxygen bonds, followed by the decomposition of the organic ligand.

Caption: Proposed Decomposition Pathway of this compound.

Conclusion

The thermal stability and decomposition of this compound are essential considerations for its industrial applications. While direct experimental data for this specific compound is limited in the public domain, analysis of analogous compounds like Nickel(II) hexanoate suggests a decomposition pathway that primarily yields nickel(II) oxide and gaseous byproducts such as carbon dioxide and carbon monoxide. For precise determination of decomposition temperatures and kinetics, experimental thermal analysis using TGA and DSC is recommended. The provided experimental protocols and workflow diagrams offer a foundational guide for researchers and professionals to conduct such analyses. Further research to elucidate the specific decomposition mechanism and identify all organic byproducts would be beneficial for a more complete understanding of the thermal behavior of this compound.

References

Safety data sheet and handling precautions for Nickel 2-ethylhexanoate

An In-depth Technical Guide to the Safety and Handling of Nickel 2-ethylhexanoate (B8288628)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and handling precautions for Nickel 2-ethylhexanoate (CAS No. 4454-16-4). The information is intended for professionals in research and development who may handle this substance. This document summarizes key safety information, outlines representative experimental protocols for toxicity assessment, and provides visual guides for safe handling and emergency response.

Chemical and Physical Properties

This compound is an organometallic compound where nickel is the central metal ion. It is often supplied as a viscous liquid, sometimes in a solution of 2-ethylhexanoic acid.[1] Its properties are crucial for understanding its behavior and potential hazards in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₀NiO₄ | [2] |

| Molecular Weight | 345.10 g/mol | [1][2] |

| Physical State | Green and viscous liquid or semi-solid | [1][2] |

| Density | ~0.96 g/mL at 25 °C | [1][3][4] |

| Flash Point | 68.3 °C (154.9 °F) - closed cup | [1] |

| Boiling Point | 327.2 °C at 101,325 Pa | [3] |

| Solubility | Not miscible in water. Soluble in organic solvents like toluene (B28343) and xylenes. | [2][4] |

| CAS Number | 4454-16-4 | [5] |

GHS Hazard Classification and Statements

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary health hazards are associated with the nickel (Ni²⁺) ion.[6]

| Hazard Class | GHS Category | Hazard Statement | Reference(s) |

| Carcinogenicity | 1A | H350: May cause cancer. | [7] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects. | [5][7] |

| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child. | [7] |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [2][5][7] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. | [2][5][7] |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure. | [2][5][7] |

| Acute Aquatic Hazard | 1 | H400: Very toxic to aquatic life. | [7] |

| Chronic Aquatic Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects. | [5][7] |

| Flammable Liquids | 4 | H227: Combustible liquid. | [7] |

Occupational Exposure Limits

While specific exposure limits for this compound are not widely established, limits for soluble nickel compounds are applicable due to the bioavailability of the Ni²⁺ ion.[6]

| Parameter | Limit | Issuing Body/Reference |

| Permissible Exposure Limit (PEL) (as Ni) | 1.0 mg/m³ | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases[2] |

| Threshold Limit Value (TLV) (inhalable, as Ni) | 0.2 mg/m³ | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases[2] |

| Immediately Dangerous to Life or Health (IDLH) (as Ni) | 10.0 mg/m³ | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases[2] |

| TWA (Various Jurisdictions) (as Ni) | 0.05 - 1 mg/m³ | Galleria Chemica[6] |

Representative Experimental Protocol: Acute Oral Toxicity Assessment

Detailed experimental protocols for this compound are not publicly available. However, a representative protocol for assessing acute oral toxicity can be described based on the OECD Test Guideline 423 (Acute Toxic Class Method). This method is designed to estimate the acute oral median lethal dose (LD₅₀) while minimizing animal use.

Objective: To determine the acute oral toxicity of this compound in a rodent model.

Principle: A stepwise procedure is used with a small group of animals (typically 3) of a single sex per step. The outcome of each step (mortality or survival) determines the dosage for the next step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight) based on available information.

Methodology:

-

Animal Selection: Healthy, young adult nulliparous, non-pregnant female rats of a standard laboratory strain are used. Females are chosen as they are generally slightly more sensitive.

-

Housing and Acclimatization: Animals are housed in appropriate conditions (22°C ± 3°C, 50-60% humidity, 12-hour light/dark cycle) for at least 5 days before the study to allow for acclimatization.

-

Dose Preparation: The test substance is prepared to the appropriate concentration, typically in an aqueous vehicle or a suitable oil if not water-soluble.

-

Administration:

-

Animals are fasted overnight (food, but not water, is withheld) before dosing.

-

The test substance is administered in a single dose by oral gavage. The volume administered should not exceed 1 mL/100g of body weight.

-

-

Stepwise Dosing Procedure:

-

Step 1: A single animal is dosed at the selected starting dose. If the animal survives, two additional animals are dosed at the same level.

-

Step 2: If mortality occurs in the first step, the next step involves dosing a new group of three animals at a lower fixed dose level. If no mortality occurs, the next step involves dosing a new group at a higher fixed dose level.

-

The procedure continues until a stopping criterion is met (e.g., mortality at a certain dose level, no mortality at the highest dose level).

-

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.

-

Data Analysis: The LD₅₀ is estimated based on the observed outcomes at one or more dose levels. The substance is then classified according to the GHS based on the estimated LD₅₀ value.

-

Pathology: A gross necropsy is performed on all animals at the end of the study to identify any treatment-related macroscopic changes.

Mechanistic Pathway of Nickel-Induced Toxicity

The carcinogenicity and genotoxicity of nickel compounds are complex and multifactorial. The primary mechanism involves the generation of reactive oxygen species (ROS) and the subsequent damage to DNA, coupled with the inhibition of DNA repair processes.

Caption: Mechanism of Nickel-Induced Carcinogenesis.

Safe Handling and Emergency Response Workflow

A systematic approach is essential for the safe handling of this compound, from procurement to disposal. The following workflows outline the critical steps for routine handling and emergency response.

Standard Operating Procedure (SOP) Workflow

This workflow details the lifecycle of handling the chemical in a laboratory setting.

Caption: Standard workflow for handling this compound.

GHS Hazard and First Aid Response Logic

This diagram links the primary GHS health hazards of the chemical to the appropriate first aid response.

Caption: Logic map for GHS hazards and corresponding first aid.

Personal Protective Equipment (PPE) and Engineering Controls

Proper protection is critical to minimize exposure.[5][7]

-

Engineering Controls:

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN166 or NIOSH standards).[5]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use. Wear fire/flame resistant and impervious clothing or a lab coat to prevent skin contact.[5]

-

Respiratory Protection: If a fume hood is not available or ventilation is inadequate, wear a full-face respirator with a combination filter type ABEK (EN 14387).[7]

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7] Keep locked up or in an area accessible only to authorized personnel.[7] Store away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[5] Do not allow the product to enter drains.[7] Given its high aquatic toxicity, prevent any release to the environment.[5][7]

This guide is intended as a summary of key safety information. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this compound and ensure a thorough risk assessment is completed for your specific experimental procedures.

References

- 1. Carcinogenic effect of nickel compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Molecular Mechanisms of Nickel-Induced Genotoxicity and Carcinogenicity: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Exploring the molecular mechanisms of nickel-induced genotoxicity and carcinogenicity: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms in nickel genotoxicity: the significance of interactions with DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to Nickel 2-Ethylhexanoate: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nickel 2-ethylhexanoate (B8288628), a nickel salt of 2-ethylhexanoic acid, is a versatile organometallic compound with significant applications in industrial chemistry. Primarily known for its role as a catalyst in polymerization and oxidation reactions, it also serves as a precursor in the synthesis of nickel-based nanomaterials and as a component in fuels and stabilizers. This technical guide provides a comprehensive overview of the discovery and history of Nickel 2-ethylhexanoate, detailed experimental protocols for its synthesis, and a summary of its key quantitative data.

Discovery and History

The specific discovery of this compound is not attributed to a single individual but rather emerged from the broader development of metal carboxylates, often referred to as metal soaps, in the early to mid-20th century. The initial impetus for the synthesis of such compounds was the need for oil-soluble metal sources for various industrial applications, including driers for paints and varnishes, and catalysts for organic reactions.

A significant milestone in the history of oil-soluble metal carboxylates is the work described in U.S. Patent 2,584,041, filed in 1949 and published in 1952. This patent details a method for the preparation of oil-soluble metal 2-ethylhexanoates by the direct reaction of a powdered metal, including nickel, with 2-ethylhexanoic acid in the presence of water and oxygen[1]. This process represented a notable advancement in producing these compounds with high purity and yield.

The rise of nickel catalysis in the mid-20th century, particularly following the discoveries of Ziegler and Natta in olefin polymerization, further spurred interest in well-defined, oil-soluble nickel precursors like this compound.[2][3][4] Its solubility in organic solvents made it an attractive candidate for use in homogeneous catalysis. Over the years, its applications have expanded, and it is now a key component in the production of polymers and a precursor for advanced materials such as nickel nanoparticles.[5]

Synthesis of this compound

Several methods for the synthesis of this compound have been developed, each with its own advantages in terms of yield, purity, and scalability. The most common approaches are detailed below.

Direct Reaction of Nickel Powder with 2-Ethylhexanoic Acid

This method, based on early patents, involves the direct oxidation of nickel metal in the presence of 2-ethylhexanoic acid.

Experimental Protocol:

A mixture of powdered nickel, 2-ethylhexanoic acid, a catalyst (such as sodium nitrate), and a solvent (like mineral spirits) is agitated and heated. Air or oxygen is sparged through the mixture to facilitate the oxidation of the nickel. The reaction is typically carried out at a temperature of 90-95°C for several hours. After the reaction is complete, water is removed under vacuum. The final product is a solution of this compound in the organic solvent.[6]

Logical Relationship: Direct Synthesis Workflow

Caption: Workflow for the direct synthesis of this compound.

Reaction of Nickel Chloride with Ammonium (B1175870) 2-Ethylhexanoate

This method involves a two-step process starting with the formation of ammonium 2-ethylhexanoate, which then reacts with a nickel salt.

Experimental Protocol:

In the first stage, 2-ethylhexanoic acid is reacted with an aqueous solution of ammonia (B1221849) in an equimolar ratio at a temperature of 20-65°C for 20-60 minutes to form a water-soluble ammonium 2-ethylhexanoate salt. In the second stage, an aqueous solution of nickel chloride is added to the ammonium salt solution. The resulting this compound precipitates and is then extracted with an organic solvent (e.g., benzene, hexane).[7][8]

Experimental Workflow: Two-Stage Synthesis

Caption: Two-stage synthesis of this compound.

Electrochemical Synthesis

An alternative method involves the anodic dissolution of nickel in the presence of 2-ethylhexanoic acid.

Experimental Protocol:

An electrolytic cell is used with a nickel anode and an inert cathode (e.g., platinum). The electrolyte consists of a solution of 2-ethylhexanoic acid in a suitable solvent such as acetone (B3395972) or acetonitrile, with an added electroconductive agent like ammonium 2-ethylhexanoate. Passing an electric current through the cell leads to the dissolution of the nickel anode and the formation of this compound in the solution.[1]

Data Presentation

The following tables summarize key quantitative data for the synthesis and properties of this compound.

Table 1: Synthesis Parameters

| Synthesis Method | Reactants | Temperature (°C) | Duration | Yield (%) | Reference |

| Direct Reaction | Ni powder, 2-ethylhexanoic acid, NaNO₃ | 90-95 | 16 hours | - | [6] |

| Two-Stage Reaction | 2-ethylhexanoic acid, NH₄OH, NiCl₂ | 20-65 (Stage 1), 20-30 (Stage 2) | 20-60 min (Stage 1), 1-2 hours (Stage 2) | 89-98 | [7][8] |

| Electrochemical | Ni anode, 2-ethylhexanoic acid | Room Temperature | - | >65 | [1] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₀NiO₄ | [5] |

| Molecular Weight | 345.13 g/mol | [5] |

| Appearance | Greenish, viscous liquid | [9] |

| Density | ~0.96 g/mL at 25°C | [10] |

| Solubility | Soluble in organic solvents (e.g., mineral spirits, toluene, xylene); slightly soluble in hexane; insoluble in water. | [6] |

| CAS Number | 4454-16-4 | [5] |

Applications

This compound is a commercially important chemical with a range of applications, primarily leveraging its catalytic activity and solubility in organic media.

-

Catalyst: It is widely used as a catalyst in various organic reactions, including:

-

Fuel Additive: It can be used as a component in fuel formulations.[8]

-

Stabilizer and Modifying Agent: Employed in the production of polymeric materials as a stabilizer or modifying additive.[8]

-

Precursor for Nanomaterials: It serves as a precursor for the synthesis of nickel nanoparticles through reduction reactions.[5]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is classified as a skin and respiratory sensitizer (B1316253) and is suspected of causing genetic defects and cancer.[11] It is also very toxic to aquatic life with long-lasting effects.[12] Personal protective equipment, including gloves, eye protection, and respiratory protection, should be worn when handling this compound. Store in a well-ventilated place, locked up, and away from heat and open flames.[12]

This guide provides a foundational understanding of this compound, from its historical context to its synthesis and applications. The detailed protocols and data are intended to be a valuable resource for researchers and professionals in the chemical and materials sciences.

References

- 1. US6033551A - Synthesis of metal 2-ethylhexanoates - Google Patents [patents.google.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. shenvilab.org [shenvilab.org]

- 4. Nickel comes full cycle - ProQuest [proquest.com]

- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. RU2612220C1 - Method of producing this compound - Google Patents [patents.google.com]

- 9. Preparation of Nickel 2‑Ethylhexanoate, a Precursor of Cracking Catalysts for Heavy Hydrocarbon Feedstocks - ProQuest [proquest.com]

- 10. Recent Advances in Nickel Catalysts with Industrial Exploitability for Copolymerization of Ethylene with Polar Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US3955961A - Carboxylate metals process - Google Patents [patents.google.com]

- 12. US4337208A - Process for the production of oil-soluble metal salts - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Nickel 2-Ethylhexanoate as a Catalyst in Hydrogenation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of nickel 2-ethylhexanoate (B8288628) as a catalyst precursor in hydrogenation reactions. The information is intended to guide researchers in developing and implementing catalytic hydrogenation protocols for a variety of applications, from polymer chemistry to fine chemical synthesis.

Introduction

Nickel 2-ethylhexanoate is a versatile, oil-soluble nickel salt that serves as a precursor for highly active hydrogenation catalysts.[1] In combination with a co-catalyst, typically an organoaluminum compound such as triethylaluminum (B1256330) (TEA) or triisobutylaluminum (B85569) (TIBA), it forms a Ziegler-type catalyst capable of hydrogenating unsaturated carbon-carbon bonds.[2][3] This catalytic system is particularly effective for the hydrogenation of unsaturated polymers and demonstrates potential for the reduction of other functional groups, making it a cost-effective alternative to precious metal catalysts.

The active catalytic species are believed to be nickel nanoparticles or nanoclusters, formed in situ from the reaction between this compound and the alkylaluminum co-catalyst.[4] The nature of these active species can be influenced by the reaction conditions, including the ratio of the catalyst components, temperature, and the presence of additives.

Applications in Polymer Hydrogenation

The primary industrial application of this compound-based catalysts is in the hydrogenation of unsaturated polymers, such as polyisoprene, polybutadiene, and styrenic block copolymers.[4] This process improves the thermal and oxidative stability of the polymers by saturating the carbon-carbon double bonds in the polymer backbone.

Quantitative Data Summary

The following table summarizes typical reaction conditions and performance metrics for the hydrogenation of unsaturated polymers using a this compound and triethylaluminum catalyst system.

| Parameter | Value | Substrate | Reference |

| Catalyst Composition | |||

| Ni:Al Molar Ratio | 1:2.6 | Polyisoprene | [3] |

| Reaction Conditions | |||

| Nickel Concentration | 100 - 700 ppm | Polyisoprene, Polybutadiene | [3] |

| Hydrogen Pressure | 750 psig | Polyisoprene, Polybutadiene | [3] |

| Temperature | 40 - 89 °C | Polyisoprene, Polybutadiene | [3] |

| Solvent | Cyclohexane | Polyisoprene | [3] |

| Performance | |||

| Reaction Time | 15 - 300 min | Polyisoprene, Polybutadiene | [3] |

| Hydrogenation Conversion | >99% | Polyisoprene | [3] |

| Apparent Activation Energy | 26.0 kJ/mol | Natural Rubber |

Experimental Protocol: Hydrogenation of Polyisoprene

This protocol is a representative example for the hydrogenation of a low molecular weight polyisoprene.

Materials:

-

Polyisoprene solution in cyclohexane

-

This compound solution in a hydrocarbon solvent

-

Triethylaluminum (TEA) solution in a hydrocarbon solvent

-

High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and sampling capabilities

-

Hydrogen gas (high purity)

-

Anhydrous cyclohexane

Procedure:

-

Catalyst Preparation:

-

In a separate, dry, and inert atmosphere (e.g., glovebox), prepare the active catalyst by reacting this compound with triethylaluminum in cyclohexane.

-

A typical molar ratio is 2.6 moles of aluminum (from TEA) to 1 mole of nickel (from this compound).[3]

-

Allow the components to react for a specified period (e.g., 15-30 minutes) at room temperature. The resulting solution contains the active nickel catalyst.

-

-

Reactor Setup:

-

Charge the autoclave with the polyisoprene solution in cyclohexane.

-

Seal the reactor and purge thoroughly with nitrogen, followed by hydrogen, to remove any air.

-

Heat the reactor to the desired temperature (e.g., 40 °C) and pressurize with hydrogen to the target pressure (e.g., 750 psig).[3]

-

-

Reaction:

-

Inject the prepared nickel catalyst solution into the autoclave using a pressure bomb to initiate the hydrogenation. The nickel concentration in the polymer solution is typically in the range of 130-200 ppm.[3]

-

Monitor the reaction progress by observing the drop in hydrogen pressure and the rise in temperature, which indicates an exothermic reaction.[3]

-

Maintain the desired temperature and hydrogen pressure throughout the reaction.

-

Samples can be withdrawn periodically to analyze the degree of hydrogenation using techniques such as infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy.

-

-

Work-up:

-

Once the desired level of hydrogenation is achieved (typically indicated by the cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

-

The catalyst can be deactivated and removed by washing the polymer solution with an acidic aqueous solution, followed by water washes until neutral.

-

The hydrogenated polymer can then be isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.

-

Applications in Fine Chemical Synthesis

While less documented than polymer hydrogenation, nickel-based catalysts derived from precursors like this compound hold promise for the hydrogenation of a variety of functional groups in small molecules, which is of significant interest to drug development professionals. These reactions often require milder conditions and exhibit different chemoselectivity compared to precious metal catalysts.

Potential Substrate Scope and General Observations

Based on the broader literature of nickel catalysis, the following functional groups are potential targets for hydrogenation using catalysts derived from this compound. It is important to note that specific protocols for this compound in these transformations are not as well-established and would require optimization.

| Substrate Type | Product Type | General Observations |

| Alkenes and Alkynes | Alkanes | Generally high activity for the saturation of C-C multiple bonds. |

| α,β-Unsaturated Carbonyls | Saturated Carbonyls or Alcohols | Chemoselectivity can be tuned by modifying the catalyst and reaction conditions. |

| Aldehydes and Ketones | Alcohols | Nickel catalysts are effective for the reduction of carbonyl groups. |

| Nitriles | Primary or Secondary Amines | The selectivity towards primary or secondary amines can be influenced by the presence of additives and the reaction conditions. |

| Aromatic Rings | Saturated Rings | Hydrogenation of aromatic rings typically requires more forcing conditions (higher pressure and temperature). |

Visualizations

Experimental Workflow for Polymer Hydrogenation

Caption: Experimental workflow for polymer hydrogenation.

Plausible Catalytic Cycle

Caption: A plausible catalytic cycle for nickel-catalyzed hydrogenation.

References

- 1. Industrial Ziegler-type hydrogenation catalysts made from Co(neodecanoate)2 or Ni(2-ethylhexanoate)2 and AlEt3: evidence for nanoclusters and sub-nanocluster or larger Ziegler-nanocluster based catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. africaresearchconnects.com [africaresearchconnects.com]

- 3. US5166277A - Hydrogenation of unsaturation in low molecular weight diene polymers - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

Application of Nickel 2-Ethylhexanoate in Polymerization Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel 2-ethylhexanoate (B8288628) is an organometallic compound that serves as a versatile catalyst and precursor in various chemical transformations. In the field of polymer chemistry, it is particularly noted for its application as a key component in catalyst systems for the polymerization of dienes, such as 1,3-butadiene (B125203). This document provides detailed application notes and experimental protocols for the use of nickel 2-ethylhexanoate in polymerization catalysis, with a focus on butadiene polymerization to produce polybutadiene (B167195), a synthetic rubber of significant industrial importance.

This compound, often in conjunction with an organoaluminum co-catalyst, forms a Ziegler-Natta type catalyst system. These systems are known for their ability to control the stereochemistry of the resulting polymer, leading to polybutadiene with a high content of the desired cis-1,4-microstructure, which imparts excellent elasticity and dynamic properties to the rubber.

Application Notes

This compound is typically used as a soluble source of nickel in non-polar organic solvents. Its primary role is that of a pre-catalyst which, upon reaction with a co-catalyst (typically an organoaluminum compound), generates the active catalytic species for polymerization.

Key considerations for its application include:

-

Co-catalyst Selection: The choice of organoaluminum co-catalyst, such as triethylaluminum (B1256330) (AlEt₃) or ethylaluminum sesquichloride (EASC), significantly influences the catalytic activity and the microstructure of the resulting polymer.

-

Solvent System: The polymerization is typically carried out in an inert hydrocarbon solvent, such as toluene (B28343) or butene-1, to ensure the solubility of the catalyst components and the polymer.

-

Monomer Purity: The purity of the monomer (e.g., butadiene) is crucial, as impurities can deactivate the catalyst.

-

Temperature Control: Polymerization temperature affects the reaction rate, polymer molecular weight, and microstructure.

While this compound is effective in polymerization, it is important to note that similar nickel carboxylates, such as nickel naphthenate, have also been successfully employed in related catalytic systems.[1] It is also used as a precursor for Ziegler-type hydrogenation catalysts, which are distinct from polymerization catalysts.[2]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from butadiene polymerization experiments using nickel-based catalyst systems.

Table 1: Effect of Co-catalyst on Butadiene Polymerization

| Catalyst System | Co-catalyst | Al/Ni Molar Ratio | Polymer Yield (%) | cis-1,4 Content (%) | Reference |

| Nickel Naphthenate / Organoaluminum Chloride | Diethylaluminum Chloride | 25 | 69 | 80.4 | [1] |

| NiBr₂(dhbp) / MAO | Methylaluminoxane (MAO) | 100 | 87 | 94.6 | [3][4] |

| Nickel Stearate / Et₂AlCl | Diethylaluminum Chloride | - | High | - | [5] |

Note: Data for nickel naphthenate and other nickel complexes are included to provide a comparative context for the expected performance of this compound-based systems.

Table 2: Typical Polymer Properties

| Property | Value | Conditions | Reference |

| Average Molecular Weight (Mn) | 1,000 - 20,000 g/mol | Liquid Polybutadiene | [1] |

| Intrinsic Viscosity | 0.22 dL/g | Liquid Polybutadiene | [1] |

| Molecular Weight (Mn) | 250,000 g/mol | High Molecular Weight Polybutadiene with NiBr₂(dhbp)/MAO | [3][4] |

Experimental Protocols

The following are representative protocols for the polymerization of 1,3-butadiene using a nickel-based catalyst system. These protocols are based on established procedures for similar nickel carboxylates and should be adapted and optimized for specific experimental setups and research goals.

Protocol 1: Preparation of Liquid Polybutadiene

This protocol is adapted from a procedure using nickel naphthenate and is expected to be applicable for this compound.[1]

Materials:

-

This compound solution in a hydrocarbon solvent

-

Diethylaluminum chloride (Et₂AlCl) solution in a hydrocarbon solvent

-

1,3-Butadiene (polymerization grade)

-

Butene-1 (anhydrous)

-

Distilled water